molecular formula C20H26O5 B1252504 (1S,2S,3S,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,3-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid

(1S,2S,3S,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,3-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid

Cat. No. B1252504
M. Wt: 346.4 g/mol
InChI Key: ZEYLFUFMBZVHQE-VPUQRBIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2beta-methyl-gibberellin A4 is an alkyl-gibberellin that is gibberellin A4 carrying an extra methyl substituent at position 2beta (3beta using gibbane skeletal numbering).

Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound has been explored in the context of synthesizing β-lactam antibiotic analogs, with a focus on isomerization and structural variations (Doyle, Luh, & Martel, 1977).
  • Research on condensed cyclic and bridged-ring systems involves this compound, highlighting regioselectivity and stereoselectivity in cyclisations of substituted benzylcyclohexanols (Ghatak, Chakravarty, Dasgupta, & Chakraborti, 1975).
  • Studies on the effect of ortho substituents demonstrate the compound's role in 1,2-migrations during the rearrangement of arylfenchyl alcohols (Starling, Vonwiller, & Reek, 1998).

Biological Activities and Structural Studies

  • The compound has been identified in novel diterpenes from Isodon amethystoides, with significant implications in attenuating RORγt-dependent autoimmune responses (Zhao et al., 2018).
  • Research on the extraction of gibberellic acid, a plant hormone, indicates the use of this compound in studying extraction efficiencies and thermodynamic parameters (Uslu, 2012).

Photophysical and Electrochemical Properties

  • Studies on the photodegradation of natural substances include the photooxygenation and ozonolysis of related compounds, providing insights into reaction mechanisms and structural changes upon exposure to light and ozone (Atta, Hishmat, & Wamhoff, 1993).

properties

Product Name

(1S,2S,3S,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,3-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid

Molecular Formula

C20H26O5

Molecular Weight

346.4 g/mol

IUPAC Name

(1R,2R,5R,8R,9S,10R,11S,12S,13S)-12-hydroxy-11,13-dimethyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid

InChI

InChI=1S/C20H26O5/c1-9-6-19-8-11(9)4-5-12(19)20-7-10(2)15(21)18(3,17(24)25-20)14(20)13(19)16(22)23/h10-15,21H,1,4-8H2,2-3H3,(H,22,23)/t10-,11+,12+,13+,14+,15-,18-,19-,20+/m0/s1

InChI Key

ZEYLFUFMBZVHQE-VPUQRBIBSA-N

Isomeric SMILES

C[C@H]1C[C@@]23[C@@H]4CC[C@@H]5C[C@]4(CC5=C)[C@H]([C@@H]2[C@@]([C@H]1O)(C(=O)O3)C)C(=O)O

Canonical SMILES

CC1CC23C4CCC5CC4(CC5=C)C(C2C(C1O)(C(=O)O3)C)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2S,3S,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,3-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid
Reactant of Route 2
(1S,2S,3S,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,3-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid
Reactant of Route 3
(1S,2S,3S,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,3-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid
Reactant of Route 4
(1S,2S,3S,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,3-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid
Reactant of Route 5
(1S,2S,3S,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,3-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid
Reactant of Route 6
(1S,2S,3S,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,3-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid

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